molecular formula C12H17N3O B1473318 6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1706448-34-1

6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No. B1473318
CAS RN: 1706448-34-1
M. Wt: 219.28 g/mol
InChI Key: VGTXLEFMBRMEIZ-UHFFFAOYSA-N
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Description

Azetidinyl compounds are a class of organic compounds that contain an azetidine core, which is a four-membered ring containing three carbon atoms and one nitrogen atom . They are of interest in medicinal chemistry due to their presence in various biologically active compounds .


Molecular Structure Analysis

The structure of azetidinyl compounds can vary. For example, the azetidine radical cation has been assigned a structure with a planar ring according to theoretical and experimental results .


Chemical Reactions Analysis

Azetidinyl compounds can undergo various chemical reactions. For instance, the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical UHF, MP2 and SDCl calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinyl compounds can vary widely. For example, 6-(azetidin-1-yl)pyridine-3-carboxylic acid is a powder at room temperature with a molecular weight of 175.19 g/mol .

Scientific Research Applications

Antimicrobial Activities

6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine and its derivatives exhibit significant antimicrobial activities. For instance, a study by Adem et al. (2022) synthesized a series of related compounds and evaluated their antibacterial and antifungal activities, finding them comparable to reference drugs. These compounds were tested against both Gram-positive and Gram-negative bacteria, as well as against fungal species like Aspergillus flavus and Fusarium oxysporum, demonstrating considerable activity (Adem et al., 2022).

Cancer Treatment Potential

A novel compound related to this compound, named 3u, showed promising anticancer activity in human melanoma A375 cells. This study by Kong et al. (2018) found that 3u induces necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Antibacterial Agents

The azetidinyl derivatives of naphthyridine, including compounds similar to this compound, have been found effective as antibacterial agents. A study by Frigola et al. (1994) synthesized a series of these compounds and evaluated their in vitro activity against various bacteria. The research highlighted the broad-spectrum activity of these compounds, especially against Gram-positive organisms (Frigola et al., 1994).

Osteoporosis Treatment

Compounds structurally related to this compound have been identified as potential treatments for osteoporosis. Hutchinson et al. (2003) reported on a compound that showed efficacy in in vivo models of bone turnover, suggesting its use in clinical development for osteoporosis treatment (Hutchinson et al., 2003).

Crystal Structure Analysis

Research has also been conducted on the crystal structures of compounds like this compound. Zhao et al. (2009) used particle-based simulation techniques to explore the hydrate formation of such compounds, predicting the existence of different hydrates and their impacts on pharmaceutical applications (Zhao et al., 2009).

Safety and Hazards

The safety and hazards of azetidinyl compounds can vary. For instance, 6-(azetidin-1-yl)pyridine-3-carboxylic acid has hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidinyl compounds continue to be of interest in medicinal chemistry and drug discovery due to their presence in various biologically active compounds. Future research may focus on the synthesis of new azetidinyl compounds and the investigation of their biological activities .

properties

IUPAC Name

6-(azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-16-10-8-11(15-6-3-7-15)14-9-4-2-5-13-12(9)10/h8,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTXLEFMBRMEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1NCCC2)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Azetidin-1-yl)-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

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